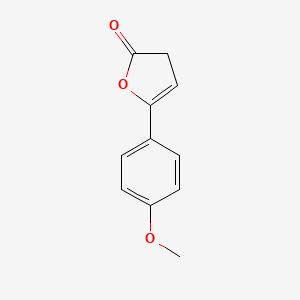

5-(4-Methoxyphenyl)furan-2(3h)-one

Description

Historical Context and Significance of γ-Butenolides in Heterocyclic Synthesis

The γ-butenolide scaffold, a five-membered ring containing an ester group and a carbon-carbon double bond, is a privileged structure found in a vast array of natural products exhibiting diverse and potent biological activities. nih.gov This fundamental framework has been a cornerstone in the development of synthetic methodologies due to its prevalence in nature and its utility as a versatile building block for more complex molecules. rsc.org

Historically, the synthesis of γ-butenolides has been a subject of intense research. Their importance lies not only in the biological activities of the butenolide-containing natural products themselves but also in their role as key synthetic intermediates. rsc.org The functionalized nature of the butenolide ring allows for a variety of chemical transformations, making them valuable starting materials for the construction of other complex molecular architectures. nih.gov

The development of stereoselective methods to synthesize chiral γ-butenolides has been a particularly active area of investigation. The ability to control the stereochemistry at the γ-position is crucial, as the biological activity of many natural products is highly dependent on their three-dimensional structure. A variety of catalytic asymmetric methods have been developed to access enantiomerically enriched γ-substituted butenolides. nih.gov

Current Research Trajectories Involving 5-(4-Methoxyphenyl)furan-2(3H)-one

Current research efforts continue to explore the synthesis and potential applications of novel γ-butenolide derivatives. While specific research focusing solely on 5-(4-methoxyphenyl)furan-2(3H)-one is not extensively documented in publicly available literature, studies on structurally related 5-aryl-2(3H)-furanones provide insights into the potential research directions for this compound.

Research in this area often involves the development of efficient synthetic methods to access a library of 5-aryl-furanones with diverse substitution patterns on the aryl ring. These studies aim to explore the structure-activity relationships (SAR) of these compounds, particularly in the context of medicinal chemistry. For instance, various 5-arylated 2(5H)-furanones have been synthesized and evaluated for their anti-cancer properties. nih.gov

One common synthetic strategy involves the reaction of 3-aroylpropanoic acids with aromatic aldehydes. researchgate.net For example, the synthesis of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones has been reported, demonstrating a viable route to related structures. researchgate.net Another approach involves the palladium-catalyzed coupling of 4-tosyl-2(5H)-furanone with boronic acids, allowing for the introduction of various aryl groups at the 4-position. organic-chemistry.org While this method targets a different position, it highlights the use of modern catalytic techniques in the functionalization of the butenolide core.

The investigation of the biological activities of these compounds is a primary focus. Studies have shown that some 5-aryl-2(5H)-furanone derivatives exhibit cytotoxicity against cancer cell lines. nih.gov The methoxy (B1213986) group on the phenyl ring of 5-(4-methoxyphenyl)furan-2(3H)-one is a common feature in many biologically active molecules and may influence its pharmacokinetic and pharmacodynamic properties.

Below are data tables summarizing general synthetic approaches and findings for related 5-aryl-2(3H)-furanones, which could be applicable to the target compound.

| General Synthetic Approaches for 5-Aryl-2(3H)-Furanones | Key Features | Relevant Findings |

| Reaction of 3-aroylpropanoic acids with aromatic aldehydes | A classical method for forming the furanone ring. | Allows for the synthesis of a variety of 3-arylidene-5-aryl-2(3H)-furanones. researchgate.net |

| Electrophilic substitution on mucohalogen acids | Utilizes the aldehyde form of mucohalogen acids. | Can be used to prepare 5-arylated 2(5H)-furanones. nih.gov |

| Palladium-catalyzed cross-coupling reactions | Modern catalytic method for C-C bond formation. | Enables the synthesis of 4-substituted 2(5H)-furanones from 4-tosyl-2(5H)-furanone and boronic acids. organic-chemistry.org |

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3H-furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHIMKUSYOAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CCC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290615 | |

| Record name | 5-(4-methoxyphenyl)furan-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60112-44-9, 5049-54-7 | |

| Record name | NSC69961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)furan-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 4 Methoxyphenyl Furan 2 3h One and Its Analogues

Intramolecular Cyclization Pathways to the Furan-2(3H)-one Core

Intramolecular cyclization represents a powerful and direct approach to the synthesis of the furan-2(3H)-one scaffold. These methods often involve the formation of a key carbon-oxygen bond to construct the heterocyclic ring from a suitably functionalized acyclic precursor.

Precursor-Based Cyclization Routes

The synthesis of 5-substituted furan-2(3H)-ones can be achieved through the cyclization of precursor molecules. For instance, the reaction of 5-substituted furan-2(3H)-ones with various binucleophiles like ethylenediamine, 2-aminoethanol, and o-aminophenol does not terminate at the formation of 4-oxoalkanoic acid amides. Instead, it proceeds through a double intramolecular cyclodehydration to yield new bicyclic and tricyclic structures. researchgate.net This highlights the reactivity of the furanone ring and its precursors in forming more complex heterocyclic systems.

Another approach involves the use of isoxazole (B147169) derivatives. The preparation of 3(2H)-furanones can be accomplished through the hydrogenolysis of isoxazoles, followed by acid hydrolysis. nih.gov This method is particularly useful for creating a series of 3(2H)-furanones with diverse side chains, which can be valuable for structure-activity relationship studies. nih.gov

Furthermore, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides an efficient route to 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org This method offers a simple and rapid synthesis of these furanone derivatives. organic-chemistry.org

Acid-Catalyzed Cycloketonization of γ-Hydroxyl Ynones for 3(2H)-Furanone Derivatives

A significant advancement in the synthesis of 3(2H)-furanone derivatives involves the acid-catalyzed cycloketonization of γ-hydroxyl ynones. A one-step synthesis of polysubstituted 3(2H)-furanone products has been developed using a p-TsOH/halotrimethylsilane system to facilitate this transformation. nih.gov This methodology is noted for its excellent regio- and chemoselectivity. nih.gov

Gold catalysts have also proven to be highly effective in promoting the intramolecular cyclization of γ-hydroxyalkynones. A catalyst generated from the combination of (p-CF3C6H4)3PAuCl and AgOTf can cyclize readily available γ-hydroxyalkynones under mild conditions to produce substituted 3(2H)-furanones in good yields. organic-chemistry.orgacs.org This method is also applicable to the synthesis of 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org The reaction is believed to proceed through the coordination of the gold species to the alkyne, followed by a Michael addition of the hydroxyl group. researchgate.net

Multicomponent Reaction (MCR) Approaches for Furanone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.gov Several MCR strategies have been successfully employed for the construction of furanone scaffolds, including those bearing the 4-methoxyphenyl (B3050149) substituent.

Indole-4-Methoxyphenylglyoxal-Meldrum's Acid Condensation Strategies

A straightforward, one-pot approach for the synthesis of furan-2(5H)-one derivatives containing indole (B1671886) fragments has been developed. researchgate.net This method utilizes a telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net The process involves an initial condensation of the starting materials in acetonitrile, followed by intramolecular cyclization in refluxing acetic acid to yield the target product. researchgate.net The key advantages of this strategy include the use of readily available starting materials, atom economy, and a simple work-up procedure. researchgate.net The synthetic utility of the resulting furan-2(5H)-one can be further demonstrated through its condensation with aldehydes like 4-methoxybenzaldehyde (B44291). researchgate.net

The trimolecular condensation of indole, Meldrum's acid, and chiral, sugar-derived aldehydes has also been shown to proceed with good yield and high diastereoselectivity. researchgate.net

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Indole, 4-Methoxyphenylglyoxal, Meldrum's Acid | Acetonitrile, Acetic Acid | Furan-2(5H)-one derivative with indole fragment | Not specified | researchgate.net |

| Indole, Meldrum's Acid, Chiral Sugar-Derived Aldehydes | Not specified | Diastereomerically enriched furanone | Good | researchgate.net |

Arylglyoxal-Acetylacetone-Phenol Condensations

An intriguing conversion of arylglyoxals, cyclic dicarbonyl compounds, and phenols into a variety of furan (B31954) analogues can be achieved using FeCl3 or MeSO3H as catalysts. rsc.org This synthetic protocol allows for the facile synthesis of furan analogues with different substitution patterns in moderate to good yields by varying the reaction medium. rsc.org The atom-economical nature and mild conditions of this method align with the principles of green chemistry. rsc.org

Specifically, the reaction of an arylglyoxal, acetylacetone (B45752), and a phenol (B47542) can lead to the formation of furanone derivatives. For example, the one-pot assembly of an arylglyoxal with acetylacetone and barbituric or thiobarbituric acid in water at 60 °C yields 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the arylglyoxal and acetylacetone, followed by a 1,4-conjugated addition with the barbiturate (B1230296) and subsequent Paal–Knorr cyclization. nih.gov

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Arylglyoxal, Cyclic Dicarbonyl Compound, Phenol | FeCl3 or MeSO3H | Furan analogue | Moderate to Good | rsc.org |

| Arylglyoxal, Acetylacetone, Barbituric/Thiobarbituric Acid | Water | 5-(Furan-3-yl)barbiturate/thiobarbiturate | Not specified | nih.gov |

Three-Component Reactions Utilizing Aromatic Amines, Aldehydes, and Acetylenic Esters

An efficient and effective method for the synthesis of 5,4,3-substituted furan-2-ones has been developed through a one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and dialkylacetylenedicarboxylates. nanomaterchem.com This process, which can be catalyzed by MNPs-DBN tribromide in a green medium of water and ethanol (B145695), offers high yields under mild conditions. nanomaterchem.com The proposed mechanism suggests the initial formation of an enamine from the reaction of the aromatic amine and the acetylenic ester. This enamine then attacks the activated aldehyde, leading to a series of steps including tautomerization and cyclization to form the furan-2-one ring. nanomaterchem.com

Another three-component reaction involves the interaction of 5-arylfuran-2(3H)-ones, an orthoester as an electrophilic agent, and aromatic amines bearing electron-withdrawing substituents. nih.gov This one-pot reaction provides a route to 3-hetarylaminomethylidenefuran-2(3H)-ones. nih.gov The reaction conditions, including the choice of solvent, can be optimized to improve the yield and reaction time. nih.gov

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Aromatic Amine, Aromatic Aldehyde, Dialkylacetylenedicarboxylate | MNPs-DBN tribromide / Water-Ethanol | Substituted Furan-2-one | High | nanomaterchem.com |

| 5-Aryl-furan-2(3H)-one, Orthoester, Aromatic Amine | Various solvents | 3-Hetarylaminomethylidenefuran-2(3H)-one | Not specified | nih.gov |

Substituent Modification Strategies on the Phenyl Ring

Modification of the phenyl ring on 5-aryl-2(3H)-furanones is a key strategy to create analogues with diverse electronic and steric properties. These modifications can be achieved either by functionalizing a pre-formed 5-phenyl-furanone or by constructing the furanone ring from an already substituted benzene (B151609) derivative.

One common approach involves the synthesis of a series of related compounds by varying the substituents on a phenyl ring to investigate structure-activity relationships. For instance, a series of 3-phenyl-5-methyl-2H,5H-furan-2-ones with different substituents on the phenyl ring have been synthesized to evaluate their antifungal properties. nih.gov This highlights how tuning the electronic nature of the phenyl group can impact biological activity.

Another strategy involves the Meerwein arylation of furfural (B47365) with various arenediazonium salts, which yields a range of 5-aryl-2-furaldehydes. These intermediates, which already possess the desired substitution pattern on the phenyl ring, can then be converted into the final furanone products. The yield of this arylation step is often influenced by the nature of the substituent on the diazonium salt, with electron-withdrawing groups like nitro or multiple halogens generally providing better yields. semanticscholar.org These substituted 5-aryl-2-furaldehydes can subsequently undergo condensation reactions, for example with acetophenone, to form furan-containing chalcones, demonstrating a pathway to more complex substituted furanone derivatives. semanticscholar.org

Palladium-catalyzed cross-coupling reactions are also a powerful tool for creating the C-C bond between the furanone precursor and the phenyl ring. For example, 5-phenyl-2-furaldehyde, a key precursor, can be synthesized via Stille coupling between 5-bromo-2-furaldehyde (B32451) and phenyl tributyl tin, or through Suzuki coupling of an organozinc reagent with a bromobenzene (B47551) derivative. researchgate.net These methods offer a versatile route to introduce a wide array of substituted phenyl groups. Furthermore, derivatization of the furanone ring itself can be accomplished through Suzuki-Miyaura cross-coupling, as demonstrated by the reaction of a p-tosyloxy-substituted 2(5H)-furanone with a boronic acid to yield a biphenyl-substituted furanone. mdpi.com

The following table summarizes various substituent modification strategies on the phenyl ring of furanone precursors and derivatives.

| Strategy | Reactants | Product Type | Key Findings | Reference |

| Meerwein Arylation | Furfural, Substituted Arenediazonium Salts | 5-Aryl-2-furaldehydes | Yields are higher with electron-withdrawing groups on the aromatic ring. | semanticscholar.org |

| Claisen-Schmidt Condensation | Substituted 5-Aryl-2-furaldehydes, Acetophenone | Furan Chalcones | Microwave-assisted synthesis provides excellent yields (85-92%). | semanticscholar.org |

| Suzuki-Miyaura Coupling | p-Tosyloxy-substituted 2(5H)-furanone, Arylboronic acid | Biphenyl-substituted 2(5H)-furanone | Effective method for derivatization of the furanone product. | mdpi.com |

| H₂SO₄-mediated cyclization | 2-(Substituted phenyl)pent-4-enoic acids | 3-(Substituted phenyl)-5-methyl-2H,5H-furan-2-ones | Allows for the creation of a library of compounds with varied phenyl substituents. | nih.gov |

Sustainable Synthetic Methodologies for Furanone Derivatives

The development of sustainable and environmentally friendly methods for chemical synthesis is a primary focus of modern chemistry. nih.gov For furanone derivatives, this involves the use of greener catalysts, safer reagents, and renewable starting materials. mdpi.com

A significant advancement in the sustainable synthesis of furanones is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org Titanium silicate (B1173343) molecular sieves (TS-1), for example, have been shown to efficiently catalyze the oxidation of furan to 5-hydroxy-2(5H)-furanone using dilute hydrogen peroxide as a clean oxidant. rsc.orgrsc.orgresearchgate.net This method avoids the use of stoichiometric heavy metal oxidants, which generate significant waste. rsc.org Zeolites, in general, are recognized for their role as 'green' catalysts in various organic transformations due to their stability and acidic properties. frontiersin.org

The use of biomass-derived feedstocks is another cornerstone of sustainable chemistry. frontiersin.org Furfural, which can be produced from lignocellulosic biomass, is a key renewable platform chemical for the synthesis of various furan derivatives. mdpi.com An electrocatalytic route has been developed to convert furfural into 5-hydroxy-2(5H)-furanone using water as the oxygen source and copper sulfide (B99878) nanosheets as the catalyst. nih.gov This method operates under mild conditions and demonstrates high selectivity and catalyst stability. nih.gov The oxidation of furfural can also be achieved using hydrogen peroxide in the presence of acidic ionic liquids, yielding 2(5H)-furanone among other products. frontiersin.org

These green approaches not only reduce the environmental impact but also often offer high efficiency and selectivity. The principles of green chemistry, such as atom economy, use of renewable resources, and catalysis, are central to these modern synthetic routes. nih.gov

The table below details some of the sustainable methodologies employed for the synthesis of furanone derivatives.

| Methodology | Starting Material | Catalyst/Reagent | Product | Key Advantages | Reference |

| Heterogeneous Catalytic Oxidation | Furan | Titanium silicate (TS-1) / H₂O₂ | 5-Hydroxy-2(5H)-furanone | Reusable catalyst, clean oxidant (H₂O₂), high yield. | rsc.orgrsc.orgresearchgate.net |

| Electrocatalytic Oxidation | Furfural | CuS nanosheets / H₂O | 5-Hydroxy-2(5H)-furanone | Uses renewable feedstock, water as oxygen source, high selectivity. | nih.gov |

| Ionic Liquid Catalysis | Furfural | Acidic Ionic Liquid / H₂O₂ | 2(5H)-furanone | Use of ionic liquids as catalysts and media. | frontiersin.org |

| One-pot, Three-component reaction | Dimethyl acetylenedicarboxylate, amines, arylaldehydes | 5-sulfosalicylic acid dihydrate (5-SSA) | 3,4,5-trisubstituted furan-2(5H)-ones | Organocatalyst, high yields, mild conditions. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenyl Furan 2 3h One

Reactivity Profiles of the Furan-2(3H)-one Ring System

The furan-2(3H)-one scaffold, also known as a butenolide, is a versatile building block in organic synthesis. Its reactivity is characterized by the interplay between the lactone functionality, the endocyclic double bond, and the acidic protons at the C3 position. The substituent at the C5 position, in this case, a 4-methoxyphenyl (B3050149) group, significantly influences the electronic nature and steric accessibility of the ring, thereby modulating its reaction pathways.

Oxidative Transformations

The furan (B31954) ring is susceptible to oxidative transformations, particularly with singlet oxygen ('O₂). Studies on related 2-furyl compounds have shown that they can undergo oxidative decomposition in the presence of air. This process is believed to proceed via a [4+2] cycloaddition reaction between the furan moiety and singlet oxygen to generate a transient endoperoxide intermediate. nih.gov This endoperoxide is unstable and can undergo further transformations, such as Baeyer-Villiger type rearrangements or hydrolytic opening, to yield a variety of oxidized products including lactams, carboxylic acids, and enones. nih.gov

In the case of 5-(4-methoxyphenyl)furan-2(3H)-one, a similar pathway is plausible. The reaction with singlet oxygen would form an endoperoxide, which could then rearrange. The oxidation of substituted furans is a known method for producing 5-hydroxy-2(5H)-furanones, highlighting the susceptibility of the furan core to oxidative ring-opening and rearrangement reactions. acs.org

Nucleophilic Additions with N,N-Binucleophiles

One of the most significant reactions of the furan-2(3H)-one ring system is its transformation into six-membered heterocycles through reactions with binucleophiles. Furan-2(3H)-ones are valuable precursors for a wide array of heterocyclic systems, including pyridazinones. researchgate.net Specifically, 5-aryl-2(3H)-furanones react with hydrazine (B178648) hydrate (B1144303) (an N,N-binucleophile) to yield the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This reaction involves a nucleophilic attack by hydrazine on the lactone carbonyl, followed by ring opening and subsequent intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Research has demonstrated the successful synthesis of 5-arylated 2(5H)-furanones and their subsequent conversion into 3(2H)-pyridazones. nih.gov Notably, the p-methoxy derivative in the resulting pyridazine (B1198779) series (related to the title compound) exhibited significant in-vitro anti-cancer activity. nih.gov This ring expansion from a five-membered furanone to a six-membered pyridazinone can lead to agents with enhanced biological properties. nih.gov Similarly, refluxing 3-hydrazono-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol (B145695) yields 4-hydrazinyl-6-phenylpyridazin-3(2H)-one, further illustrating the reactivity of the furanone core towards hydrazine. epa.gov

Table 1: Synthesis of Pyridazin-3(2H)-one Derivatives from Furanones

| Furanone Precursor | Reagent | Conditions | Product | Reference |

| 5-Aryl-2(5H)-furanones | Hydrazine Hydrate | Not specified | 6-Aryl-3(2H)-pyridazones | nih.gov |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine Hydrate | Reflux in ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | epa.gov |

| 3-Phenylthio-5-aryl-2(3H)-furanones | Hydrazine Hydrate | Not specified | Acid hydrazides, then pyridazinones | researchgate.net |

Pericyclic and Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The conjugated system within the furanone ring allows it to participate in pericyclic reactions, most notably as a dienophile or, in some cases, as part of a larger diene system. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing cyclic systems. Furans are known to react with dienophiles like maleimides to form exo and endo Diels-Alder adducts. acs.org The reactivity and selectivity of these reactions can be significantly influenced by substituents on the furan ring. Electron-donating groups generally increase the reactivity of the furan system.

While the endocyclic double bond of 5-(4-methoxyphenyl)furan-2(3H)-one can act as a dienophile, more complex cycloadditions are also possible. In organocatalytic higher-order cycloadditions, 5-substituted-furan-2(3H)-ones can serve as 2π-component precursors. They are known to form dienolates under basic conditions, which can then react with 8π systems like 8,8-dicyanoheptafulvene in an anticipated [8+2] cycloaddition. However, in a study investigating this reactivity, 5-phenylfuran-2(3H)-one, a close analogue of the title compound, was found to be unreactive under the established conditions, suggesting that aryl substitution at the C5 position may hinder this specific type of cycloaddition.

Condensation Chemistry of the Furanone Scaffold

The methylene (B1212753) group at the C3 position of the furan-2(3H)-one ring is flanked by a carbonyl group and a double bond, making its protons acidic and enabling it to participate in various condensation reactions. The Knoevenagel condensation is a prominent example, where an active methylene compound reacts with an aldehyde or ketone.

The furanone scaffold can undergo condensation with various electrophiles. For instance, the reaction of related furan derivatives with aldehydes, such as in the synthesis of indene (B144670) and benzofulvene derivatives, showcases the utility of sequential Knoevenagel condensation followed by cyclization. This type of reaction typically proceeds by forming a benzylidene or related intermediate, which can then undergo further transformations. The condensation of furan-containing aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) is a well-established method for generating new C-C bonds and functionalized products. This reactivity highlights the potential of the C3 position of 5-(4-methoxyphenyl)furan-2(3H)-one to react with various aldehydes and other electrophiles, leading to more complex, functionalized furanone derivatives.

Reactions with Alkyl Carbamates

The electrophilic nature of the furan-2(3H)-one ring system, particularly at the C3 (α) and C5 (γ) positions of the butenolide, makes it susceptible to attack by nucleophiles. While direct literature on the reaction of 5-(4-methoxyphenyl)furan-2(3H)-one with simple alkyl carbamates is scarce, related transformations provide insight into potential reactivity. The asymmetric Mannich reaction, for example, involves the reaction of furanone derivatives with imines. nih.gov In some cases, these imines are protected with carbamate (B1207046) groups. nih.gov

For instance, the reaction of butyrolactone-derived silyl (B83357) ketene (B1206846) acetals with ketimine substrates bearing a carbamate protecting group has been reported. This suggests that nitrogen nucleophiles, including carbamates or their derivatives, can add to the butenolide scaffold. The reaction likely proceeds via a vinylogous Mannich-type pathway, where the carbamate nitrogen or a related species attacks the butenolide system to form new nitrogen-containing compounds. nih.gov

Thermal Decomposition and Fragmentation Pathways

Theoretical studies on the thermal decomposition of furanones provide a framework for understanding the potential fragmentation pathways of 5-(4-methoxyphenyl)furan-2(3H)-one. The decomposition of the parent 2(3H)-furanone is proposed to occur via complex mechanisms involving hydrogen transfers and ring-opening reactions. epa.gov

Upon heating, a primary pathway involves a 1,2-H-transfer coupled with ring opening to form an open-chain ketenoic aldehyde intermediate. epa.gov This intermediate can then undergo further reactions. For substituted furanones, the nature of the substituent plays a key role. In the case of 5-methyl-2(3H)-furanone, the decomposition can lead to methyl vinyl ketone and carbon monoxide. epa.gov By analogy, the thermal decomposition of 5-(4-methoxyphenyl)furan-2(3H)-one would likely be influenced by the stability of the 4-methoxyphenyl group and its effect on potential radical or pericyclic fragmentation pathways. The dominant initial steps in the decomposition chemistry of these compounds are typically simple hydrogen transfers and concurrent ring-opening reactions, which can lead to the formation of unusual chemical species. epa.gov

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly using palladium, offers powerful methods for forming carbon-carbon bonds, which are fundamental in modern organic synthesis. nih.gov Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to create complex molecules under mild conditions. sigmaaldrich.cn While direct cross-coupling studies on 5-(4-Methoxyphenyl)furan-2(3H)-one are not extensively detailed, the principles of these reactions are broadly applicable to the synthesis of highly substituted furanones.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst, is a primary strategy for synthesizing aryl-substituted heterocycles. nih.gov For instance, a potential pathway to synthesize derivatives of 5-(4-Methoxyphenyl)furan-2(3H)-one could involve the coupling of a halogenated furanone precursor with 4-methoxyphenylboronic acid. The efficiency of such reactions depends on optimizing parameters like the catalyst, base, and solvent. mdpi.com Research has demonstrated the successful use of palladium complexes for coupling various aryl halides with phenylboronic acid, achieving high yields under mild, often room temperature, conditions. nih.govmdpi.com

A variety of palladium catalysts and ligands have been developed to facilitate these transformations, even in aqueous environments, which are considered more environmentally benign. sigmaaldrich.cn The choice of catalyst is critical; for example, specific palladium complexes with [N,O] ligands have proven effective for Suzuki-Miyaura couplings of aryl bromides and even more challenging aryl chlorides at low temperatures. mdpi.com

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions that are applicable to the synthesis of substituted furans.

| Reaction Type | Catalyst | Base | Solvent | Temperature | Reference |

| Suzuki-Miyaura | [PdCl(N,O)(PPh₃)] | Na₂CO₃ | Methanol/Water | Room Temp | mdpi.com |

| Suzuki-Miyaura | TiO₂@BDP-PdCl₂ | K₂CO₃ | Ethanol/Water | Not specified | nih.gov |

| Heck | Pd(P(t-Bu)₃)₂ | Not specified | Aqueous TPGS-750-M | Not specified | sigmaaldrich.cn |

| Sonogashira | Palladium chloride/X-Phos | Not specified | Aqueous TPGS-750-M | Not specified | sigmaaldrich.cn |

| This table represents general conditions for palladium-catalyzed reactions and may be adapted for specific furanone syntheses. |

Furthermore, palladium and copper co-catalyzed reactions provide a route to 2,5-disubstituted 3-iodofurans. This method involves the cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by an iodocyclization step. The resulting iodofuran is a versatile intermediate that can be further functionalized, demonstrating a pathway to complex furanone structures. organic-chemistry.org

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms involved in the synthesis of furanones is crucial for optimizing reaction conditions and improving yields. The formation of substituted furan-2(5H)-ones often proceeds through multicomponent reactions (MCRs), which offer efficiency by combining several steps in a single pot. mdpi.com

A proposed mechanism for the formation of a structurally related compound, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (1), has been detailed. mdpi.comresearchgate.net This one-pot synthesis involves the reaction of indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. The reaction proceeds through several key intermediates, as outlined in the proposed pathway below.

Proposed Reaction Mechanism for Furan-2(5H)-one Synthesis mdpi.com

Initial Condensation: The reaction likely begins with the Knoevenagel condensation between 4-methoxyphenylglyoxal and Meldrum's acid, catalyzed by a base like triethylamine (B128534) (Et₃N).

Michael Addition: This is followed by a Michael addition of indole to the resulting electrophilic intermediate.

Cyclization and Elimination: The intermediate then undergoes intramolecular cyclization. Subsequent reflux in acetic acid facilitates the elimination of acetone (B3395972) and carbon dioxide from the Meldrum's acid moiety, leading to the formation of the furanone ring. mdpi.com

The synthetic utility of the resulting furanone is demonstrated by its further reaction with 4-methoxybenzaldehyde (B44291), which yields a more complex furan-2(3H)-one derivative. mdpi.com

Another mechanistic pathway has been proposed for the formation of furan-3(2H)-imine derivatives from α,β-unsaturated ketones. This reaction involves an initial 1,4-addition of an amine to the ketone, forming a zwitterionic intermediate. royalsocietypublishing.org This is followed by hydrogen transfer, isomerization to an imine, and finally, an intramolecular nucleophilic attack by a hydroxyl group onto the carbonyl moiety, which leads to the cyclized furan skeleton after dehydration. royalsocietypublishing.org

These mechanistic studies highlight that furanone synthesis often involves a sequence of condensation, addition, and cyclization steps. The stability of the various intermediates and the reaction conditions, such as the choice of catalyst and solvent, play a critical role in directing the reaction toward the desired product. mdpi.comresearchgate.net

The table below details the starting materials and conditions for a multicomponent reaction leading to a furanone derivative, for which a mechanism has been proposed.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Product | Reference |

| Indole | 4-Methoxyphenylglyoxal hydrate | Meldrum's acid | Et₃N, Acetic Acid | Acetonitrile, Acetic Acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |

| This table outlines the components of a one-pot synthesis of a furanone derivative, illustrating a practical application of the mechanistic principles discussed. |

Spectroscopic and Crystallographic Characterization of 5 4 Methoxyphenyl Furan 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 5-(4-Methoxyphenyl)furan-2(3H)-one, the aromatic protons of the methoxyphenyl group typically appear as a set of doublets in the downfield region. For instance, in one study, the protons on the methoxy-substituted ring of a similar biphenyl (B1667301) compound were observed as a multiplet at δ 7.50-7.54 ppm and δ 6.98 ppm. amazonaws.com The methoxy (B1213986) group protons characteristically appear as a sharp singlet further upfield, typically around 3.85-3.86 ppm. amazonaws.com The protons on the furanone ring itself will have distinct chemical shifts depending on their position and substitution.

Table 1: ¹H NMR Data for 5-(4-Methoxyphenyl)furan-2(3H)-one and Related Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 5-(4-Methoxyphenyl)furan-2(3H)-one Derivative | CDCl₃ | 7.54 (dd, J = 8.0, 1.9 Hz, 1H), 7.50 (md, J = 8.5 Hz, 2H), 7.44-7.41 (m, 1H), 7.40 (dd, J = 8.1, 1.9 Hz, 1H), 7.29-7.26 (m, 1H), 6.98 (md, J = 9.1 Hz, 2H), 3.86 (s, 3H) amazonaws.com |

| 4-(1H-Indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one | DMSO-d₆ | 11.55 (br. s, 1H), 8.09 (d, J = 9.0 Hz, 2H), 7.58–7.47 (m, 2H), 7.35 (d, J = 9.0 Hz, 2H), 7.20–7.12 (m, 2H), 7.01–6.90 (m, 3H), 6.86–6.77 (m, 3H), 3.80 (s, 3H), 3.70 (s, 3H) mdpi.com |

| 2,3,5-Tris(4-methoxyphenyl)thiophene | CDCl₃ | 3.80 (s, 3H), 3.81 (s, 3H), 3.84 (s, 3H), 6.81 (d, 2H, J = 8.7 Hz), 6.84 (d, 2H, J = 8.7 Hz), 6.93 (d, 2H, J = 8.7 Hz), 7.20 (s, 1H), 7.25 (d, 2H, J = 8.7 Hz), 7.26 (d, 2H, J = 8.7 Hz), 7.55 (d, 2H, J = 8.7 Hz) amazonaws.com |

| (5-(4-methoxyphenyl)tetrahydrofuran-2-yl)methanol | CDCl₃ | 7.25-7.14 (m, 2H), 6.83-6.74 (m, 2H), 4.89-4.76 (m, 1H), 4.35-4.02 (m, 1H), 3.58-3.49 (m, 2H), 3.25-3.18 (m, 1H), 2.25-1.42 (m, 3H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of a 5-(4-Methoxyphenyl)furan-2(3H)-one derivative, the carbonyl carbon of the furanone ring is typically found significantly downfield. The carbons of the methoxyphenyl group show characteristic signals, with the methoxy-substituted carbon appearing at a distinct chemical shift. For a related biphenyl compound, the carbon signals were observed at δ = 142.7, 134.6, 132.3, 129.9, 128.1, 126.8, 126.6, 124.8, 114.3, 113.9, and the methoxy carbon at 55.3 ppm. amazonaws.com

Table 2: ¹³C NMR Data for 5-(4-Methoxyphenyl)furan-2(3H)-one and Related Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 5-(4-Methoxyphenyl)furan-2(3H)-one Derivative | CDCl₃ | 142.7, 134.6, 132.3, 129.9, 128.1, 126.8, 126.6, 124.8, 114.3, 113.9, 55.3 amazonaws.com |

| 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | DMSO-d₆ | 165.9, 161.3, 159.8, 146.8, 138.9, 136.5, 133.8, 127.6, 126.7, 126.0, 125.5, 121.7, 121.2, 119.5, 119.1, 114.1, 114.0, 112.1, 111.4, 111.3, 103.8, 55.4, 55.2 mdpi.com |

| 2,3,5-Tris(4-methoxyphenyl)thiophene | CDCl₃ | 55.21, 55.23, 55.36, 113.79, 113.89, 114.31, 125.40, 126.81, 126.95, 127.13, 129.29, 130.10, 130.27, 136.13, 137.82, 141.57, 158.52, 158.87, 159.19 amazonaws.com |

| (5-(4-methoxyphenyl)tetrahydrofuran-2-yl)methanol | CDCl₃ | 159.0, 134.7, 134.1, 127.3, 127.2, 127.1, 127.0, 113.8, 113.7, 81.3, 80.6, 79.9, 79.7, 79.0, 73.1, 66.1, 65.4, 64.4, 55.3, 34.1, 33.3, 32.4, 30.3, 27.9, 27.7, 27.6 rsc.org |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. For instance, in the structural elucidation of 5-(4-nitrophenyl)furan-2-carboxylic acid, 2D NMR techniques were crucial for confirming the connectivity between the furan (B31954) ring and the nitrophenyl substituent. mdpi.com

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

While not directly applicable to 5-(4-Methoxyphenyl)furan-2(3H)-one itself, Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for characterizing nitrogen-containing derivatives. wikipedia.org This technique provides information about the electronic environment of nitrogen atoms. researchgate.net For derivatives where the furanone core is modified to include nitrogen, such as in the synthesis of nitrogen heterocycles, ¹⁵N NMR can be instrumental. wikipedia.org The chemical shifts in ¹⁵N NMR are sensitive to hybridization, lone pair effects, and substitution, aiding in the differentiation of isomers and the study of tautomeric equilibria. researchgate.net For example, ¹H-¹⁵N HMBC experiments can establish long-range correlations, further solidifying the structural assignment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Studies on the fragmentation of 3(2H)-furanones have shown that a general pathway involves the breakdown of the C2-C3 and C4-C5 bonds. imreblank.ch The mass spectrum of a 5-(4-methoxyphenyl)furan-2(3H)-one derivative would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of small molecules like CO and the cleavage of the furanone ring and its substituents. imreblank.ched.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound. For example, in the characterization of a chloro-methoxybiphenyl compound, HRMS (EI) was used to confirm the calculated mass of C13H11ClO, with a calculated value of 218.0498 and a found value of 218.0490. amazonaws.com Similarly, for 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, HRMS (ESI-TOF) confirmed the molecular formula C27H21NO4 with a calculated m/z of 424.1543 for [M+H]⁺ and a found value of 424.1539. mdpi.com

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique crucial for determining the molecular weights of thermally labile molecules and confirming their elemental composition through high-resolution mass spectrometry (HRMS). In the study of furanone derivatives, ESI is typically used to observe the protonated molecule, [M+H]⁺.

High-resolution mass spectrometry using an ESI-Time of Flight (TOF) analyzer provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. For instance, the HRMS (ESI-TOF) analysis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one yielded an [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 306.1131, which corresponds closely to the calculated value of 306.1125 for the formula C₁₉H₁₅NO₃. mdpi.com Similarly, its derivative, 4-(1H-Indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one, was confirmed with a found m/z of 424.1539 against a calculated value of 424.1543 for C₂₇H₂₁NO₄. mdpi.com

This technique is widely applied to confirm the successful synthesis of various analogues. The data below summarizes the results for several derivatives, showcasing the power of ESI-MS in structural confirmation.

Table 1: ESI High-Resolution Mass Spectrometry Data for Derivatives of 5-(4-Methoxyphenyl)furan-2(3H)-one

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

|---|---|---|---|---|

| 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | C₁₉H₁₅NO₃ | 306.1125 | 306.1131 | mdpi.com |

| 4-(1H-Indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one | C₂₇H₂₁NO₄ | 424.1543 | 424.1539 | mdpi.com |

| Ethyl 4-(5-((3-(quinolin-6-yl)ureido)methyl)furan-2-yl)benzoate | C₂₄H₂₁N₃O₄ | 412.0577 | 412.0573 | mdpi.com |

| Ethyl 4-(5-((3-(pyridin-3-yl)ureido)methyl)furan-2-yl)benzoate | C₂₀H₂₀N₃O₄ | 366.1448 | 366.1444 | mdpi.com |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Theoretical studies on the parent furan ring show that C-C symmetric and asymmetric stretching vibrations typically occur in the 1033–1414 cm⁻¹ range, while C=C stretching vibrations are also characteristic. globalresearchonline.net In derivatives of 5-(4-Methoxyphenyl)furan-2(3H)-one, the most prominent feature is the strong absorption from the lactone C=O group. The position of this band is sensitive to substituents on the furanone ring.

For example, the IR spectrum of 5-(bromomethyl)-3-(2-hydroxyphenyl)-3-phenyldihydro-2(3H)-furanone, measured as a Nujol mull, shows characteristic absorptions. nist.gov The presence of various functional groups in different derivatives leads to a range of observed frequencies. Research on substituted 5-phenyl-2-furonitriles has demonstrated that both the substituent and the solvent can influence the wavenumbers of specific vibrational bands, such as the ν(C≡N) band. chemicalpapers.com

Table 2: Selected IR Absorption Data for Furanone Derivatives

| Compound/Class | Key Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Furan Ring System | Ring C-C stretching | 1033 - 1414 | globalresearchonline.net |

| rac-4b (a complex biphenanthryl derivative) | Not specified | 1425, 1207 | |

| 5-(bromomethyl)-3-(2-hydroxyphenyl)-3-phenyldihydro-2(3H)-furanone | C=O (lactone) | Not specified, but expected to be strong | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. technologynetworks.comsci-hub.se The furan ring, especially when conjugated with a phenyl group as in the 5-phenyl-furan-2-one core, gives rise to characteristic absorption bands.

The electronic absorption spectra of furan and its simple derivatives typically show a single peak, which is attributed to a π→π* transition. globalresearchonline.net For 5-(4-Methoxyphenyl)furan-2(3H)-one and its analogues, the conjugated system extends across the phenyl and furan rings. The position and intensity of the absorption maximum (λmax) are influenced by substituents on this scaffold. chemicalpapers.com

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and three-dimensional arrangement. Several derivatives of the furanone core have been characterized using this technique, revealing key structural details.

The crystal structure of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan, a related derivative, was determined to belong to the monoclinic crystal system with the space group P2₁/c. cambridge.orgcambridge.org This analysis provided precise unit-cell dimensions, confirming the compound's connectivity and stereochemistry. cambridge.orgcambridge.org

In another example, the analysis of 5-(biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one revealed the dihedral angles between the various rings, showing the molecule to be nearly planar across the furan and adjacent benzene (B151609) rings. nih.gov This kind of detailed conformational data is unique to XRD analysis and is critical for understanding intermolecular interactions, such as the observed C—H⋯π and π–π stacking interactions that stabilize the crystal packing. nih.gov

The crystallographic data for several related compounds are summarized in the table below, illustrating the common crystal systems and space groups for this class of compounds.

Table 3: Crystallographic Data for Derivatives of 5-(4-Methoxyphenyl)furan-2(3H)-one

| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|---|

| 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan | C₁₉H₁₈O₄ | Monoclinic | P2₁/c | a = 8.067 Å, b = 8.803 Å, c = 22.405 Å, β = 91.62° | cambridge.orgcambridge.org |

| 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid | C₃₀H₂₇NO₅S | Monoclinic | P2₁ | a = 10.4329 Å, b = 11.6208 Å, c = 11.8268 Å, β = 114.257° | researchgate.net |

Computational and Theoretical Investigations of 5 4 Methoxyphenyl Furan 2 3h One

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study furanone derivatives, providing valuable information on their geometry, electronic properties, and spectroscopic features.

Recent research on furan-2(3H)-one derivatives utilizes DFT to elucidate molecular mechanisms and support observed biological activities. rsc.orgrsc.org For instance, studies on similar furanone structures employ DFT to calculate key properties that are hypothesized to be crucial for their biological function, such as their antiproliferative effects. rsc.orgrsc.org A typical approach involves geometry optimization of the molecule's ground state, followed by the calculation of various electronic and structural parameters.

In a representative study on a new furan (B31954) carbohydrazide, calculations were performed using the B3LYP hybrid functional with the 6-311+G(d,p) basis set. manchester.ac.uk This level of theory is used to predict molecular geometry, vibrational frequencies (FTIR), and NMR chemical shifts, which are then compared with experimental data from X-ray crystallography and spectroscopy to validate the computational model. manchester.ac.uk

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining molecular reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and its tendency to engage in electron transfer. For similar furanone derivatives, DFT studies have revealed that certain structural modifications lead to a smaller energy gap, indicating higher reactivity and greater electron transfer capability, which may correlate with enhanced biological activity. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding, which are essential for biological function.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity.

A DFT study on a series of novel furan-2(3H)-one derivatives demonstrated that compounds with the highest electron transfer capability, as determined by DFT, also exhibited potent cytotoxicity against cancer cell lines. rsc.orgrsc.org This highlights the predictive power of DFT in rational drug design, offering theoretical support for observed biological activities. rsc.orgrsc.org

Table 1: Key Molecular Properties Investigated by DFT for Furanone Derivatives

| Property | Description | Significance |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. Forms the basis for all other calculations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectra and confirms the nature of stationary points on the potential energy surface. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index. | Quantifies the overall reactivity and stability of the molecule. |

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in structure-based drug design for understanding binding mechanisms and predicting the affinity of a compound for a specific biological target.

For furanone derivatives, which are known to exhibit anti-inflammatory activity, a common target for docking studies is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. japer.innih.govnih.gov While specific docking studies for 5-(4-Methoxyphenyl)furan-2(3H)-one were not found in the reviewed literature, the methodology applied to similar compounds targeting COX-2 provides a clear framework for how such an investigation would proceed.

The process typically involves the following steps:

Preparation of the Receptor and Ligand: The 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5F19) is obtained from the Protein Data Bank. nih.gov The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. The ligand, 5-(4-Methoxyphenyl)furan-2(3H)-one, would be built and its geometry optimized using a suitable force field or quantum chemical method.

Binding Site Definition: The active site of the enzyme is defined, often based on the position of a co-crystallized known inhibitor (e.g., celecoxib (B62257) or meloxicam). nih.govmdpi.com This creates a grid box within which the docking algorithm will search for binding poses.

Docking Simulation: The ligand is flexibly docked into the defined active site using a scoring function to evaluate the fitness of different binding poses. The output is a set of ranked conformations based on their predicted binding affinity (docking score).

Analysis of Results: The best-scoring poses are analyzed to understand the specific interactions between the ligand and the protein. Key interactions for COX-2 inhibitors include hydrogen bonds with critical amino acid residues such as Arg120, Tyr355, and Ser530, as well as hydrophobic interactions within the active site channel. japer.inmdpi.com

Docking studies on various heterocyclic inhibitors of COX-2 have shown that the binding affinity is strongly influenced by the ability of the ligand to form these key hydrogen bonds and to fit snugly into the hydrophobic pocket of the active site. japer.inmdpi.com For 5-(4-Methoxyphenyl)furan-2(3H)-one, the methoxy (B1213986) group and the furanone carbonyl oxygen would be expected to be key sites for forming such interactions.

Chemoinformatics and Predictive Modeling (e.g., QSAR, PASS Prediction)

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatics technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been performed on libraries of furanone derivatives to understand the structural requirements for their biological activities, such as COX-2 inhibition and antibacterial effects. researchgate.net These studies provide valuable insights that can be extrapolated to predict the activity of 5-(4-Methoxyphenyl)furan-2(3H)-one.

In a typical 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, compounds are aligned, and steric and electrostatic fields are calculated around them. researchgate.net Statistical models are then generated to correlate variations in these fields with changes in biological activity.

A study on furanone derivatives as potential COX-2 inhibitors identified several key molecular descriptors that play a significant role in their activity. researchgate.net

Table 2: Summary of QSAR Findings for Furanone Derivatives as COX-2 Inhibitors

| QSAR Model Type | Key Findings and Important Descriptors | Reference |

| 2D-QSAR | The model showed a strong correlation (r² = 0.840) between structure and activity. Important descriptors included the retention index for six-membered rings , the total number of oxygens connected with two single bonds , and the polar surface area (PSA) . This suggests that both the aromatic nature and the polarity are crucial for COX-2 inhibition. | researchgate.net |

| 3D-QSAR (kNN-MFA) | The model demonstrated good predictive ability (q² = 0.7031). It highlighted the importance of electrostatic fields , indicating that favorable activity is associated with specific regions of positive and negative potential around the molecule. This underscores the role of targeted electrostatic interactions with the enzyme's active site. | researchgate.net |

These findings suggest that for 5-(4-Methoxyphenyl)furan-2(3H)-one, the methoxyphenyl ring (a six-membered ring), the two oxygen atoms in the furanone ring, and the ether oxygen contribute significantly to the descriptors identified as important for activity. The electrostatic potential generated by the polar carbonyl and ether groups is likely a key determinant of its interaction with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

While static models from DFT and docking provide valuable snapshots, molecules are dynamic entities. Conformational analysis and Molecular Dynamics (MD) simulations are computational methods used to study the motion of atoms and molecules over time. They provide a deeper understanding of molecular flexibility, stability of binding poses, and the influence of the surrounding environment (like water).

Conformational Analysis: This process involves identifying all low-energy three-dimensional arrangements (conformations) of a molecule. For 5-(4-Methoxyphenyl)furan-2(3H)-one, the key flexible bond is the one connecting the furanone and phenyl rings. A conformational search would reveal the preferred dihedral angle between these two rings, which can impact how the molecule fits into a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time (from picoseconds to microseconds). An MD simulation of the ligand-protein complex obtained from molecular docking can be performed to:

Assess the stability of the binding pose.

Observe how water molecules mediate interactions in the binding site.

Calculate the free energy of binding, which is a more rigorous predictor of affinity than docking scores alone.

Although no specific MD simulation studies were found for 5-(4-Methoxyphenyl)furan-2(3H)-one in the searched literature, this technique is a standard and powerful tool for validating docking results and gaining a more realistic view of the molecular interactions at play.

Strategic Derivatization and Synthesis of 5 4 Methoxyphenyl Furan 2 3h One Analogues

Regioselective and Stereoselective Synthesis of Substituted Furanone Derivatives

The functionalization of the furanone core is a key strategy for creating analogues of 5-(4-methoxyphenyl)furan-2(3H)-one. Regioselective and stereoselective methods are crucial for controlling the precise arrangement of substituents, which in turn influences the biological activity and physicochemical properties of the resulting molecules.

One notable approach involves a multicomponent reaction for the synthesis of a highly substituted furan-2(5H)-one derivative. A one-pot condensation of indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to produce 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. This method is advantageous due to the use of readily available starting materials and operational simplicity. The resulting furanone can be further derivatized, for instance, through condensation with 4-methoxybenzaldehyde (B44291) in the presence of piperidine (B6355638) to yield 4-(1H-indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one.

The Paal-Knorr synthesis, a classic method for furan (B31954) construction, offers another avenue for creating substituted furanones from 1,4-dicarbonyl compounds. organic-chemistry.org This acid-catalyzed cyclization has seen renewed interest due to the development of new methods for synthesizing the dicarbonyl precursors. Microwave-assisted Paal-Knorr reactions have been shown to be an efficient, three-step regiocontrolled route to polysubstituted furans.

Furthermore, metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by Co(II)-porphyrin complexes, provides a pathway to polyfunctionalized furans with complete regioselectivity. scispace.comnih.govorganic-chemistry.org This method is tolerant of a wide range of functional groups and can be applied to the synthesis of complex furan structures. While not starting directly from 5-(4-methoxyphenyl)furan-2(3H)-one, these methods highlight the chemical space accessible for furanone derivatives.

| Starting Materials | Reaction Conditions | Product | Key Features | Reference |

| Indole, 4-methoxyphenylglyoxal, Meldrum's acid | MeCN, Et3N, reflux; then AcOH, reflux | 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | One-pot, multicomponent reaction | |

| 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, 4-methoxybenzaldehyde | EtOH, piperidine, reflux | 4-(1H-Indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one | Further derivatization | |

| 1,4-Dicarbonyl compounds | Acid catalyst | Substituted furans | Classic furan synthesis | organic-chemistry.org |

| Alkynes, α-Diazocarbonyls | Co(II)-porphyrin complex | Polyfunctionalized furans | Complete regioselectivity | scispace.comnih.govorganic-chemistry.org |

Heterocyclic Annulations and Transformations from Furanone Precursors

The furanone ring in 5-(4-methoxyphenyl)furan-2(3H)-one is a valuable synthon that can be opened and reclosed to form a variety of other heterocyclic systems. These transformations often proceed through reaction with binucleophilic reagents, leading to the incorporation of new atoms into the ring structure.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings often involves the condensation of a three-carbon component with an amidine or a related species. While direct conversion of 5-(4-methoxyphenyl)furan-2(3H)-one to a pyrimidine is not extensively documented, related furan derivatives can serve as precursors. For instance, the reaction of 1-amino-5-aroyl-4-aryl-1H-pyrimidin-2-ones/-thiones with indoles and aryl aldehydes in a multicomponent reaction leads to complex pyrimidine derivatives. The pyrimidine core itself is of significant interest, with numerous synthetic methods developed for its construction. thieme-connect.de The reaction of 6-aminouracil (B15529) derivatives with various electrophiles is a common strategy for building fused pyrimidine systems like pyrido[2,3-d]pyrimidines. nih.gov

| Starting Materials | Reagents | Product Class | Reference |

| 1-Amino-5-aroyl-4-aryl-1H-pyrimidin-2-one/-thione | Indole, Aryl aldehyde | Substituted Pyrimidines | |

| 6-Aminouracil derivatives | Various electrophiles | Fused Pyrimidines | nih.gov |

Pyrrolone Analogues

The transformation of furanones into pyrrolones can be achieved by reaction with primary amines or ammonia, which involves the replacement of the endocyclic oxygen atom with a nitrogen atom. A notable example is the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one from 3,4,5-trichloro-2(5H)-furanone and ammonium (B1175870) hydroxide, or from 3,4-dichloro-5-methoxy-2-(5H)-furanone and ammonia. google.com This reaction demonstrates the feasibility of converting the furanone scaffold into a pyrrolone core.

| Starting Furanone | Reagent | Product | Reference |

| 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | google.com |

| 3,4-Dichloro-5-methoxy-2-(5H)-furanone | Ammonia | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | google.com |

Oxazine (B8389632) Derivatives

Oxazine derivatives are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their synthesis can be achieved through various routes, often involving the cyclization of precursors containing both hydroxyl and amino functionalities. dntb.gov.uaorganic-chemistry.org While direct synthesis from 5-(4-methoxyphenyl)furan-2(3H)-one is not well-documented, the furanone could potentially be converted to a precursor suitable for oxazine formation. For example, ring-opening of the lactone could be followed by functional group manipulations to introduce the necessary moieties for a subsequent cyclization to an oxazine ring.

| General Precursor Type | General Reaction | Product Class | Reference |

| Chalcones | Reaction with urea | 1,3-Oxazines | dntb.gov.ua |

| Phenols, Formaldehyde, Amines | Mannich reaction | Aromatic Oxazines | nih.gov |

Pyrazole (B372694) Derivatives

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from 1,3-dicarbonyl compounds or their equivalents by condensation with hydrazine (B178648) derivatives. nih.gov A common route to pyrazoles involves the reaction of chalcones with hydrazines. For instance, 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is synthesized by the cyclization of 1,3-diphenyl-2-propen-1-one with 4-methoxyphenylhydrazine. Although this does not start from the furanone, it highlights a potential synthetic strategy where the furanone could be converted to a chalcone-like intermediate. A more direct, though multistep, approach could involve the reaction of a furan-containing chalcone (B49325) with hydrazine hydrate (B1144303) to yield a pyrazole with a furan substituent. mdpi.com

| Precursor | Reagent | Product | Reference |

| 1,3-Diphenyl-2-propen-1-one | 4-Methoxyphenylhydrazine | 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |

| Furan-containing chalcone | Hydrazine hydrate | Pyrazole with furan substituent | mdpi.com |

Triazole Derivatives

1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms. A common synthetic route involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, 1-(2-furoyl)-4-(4-methoxyphenyl)thiosemicarbazide can be cyclized to form a 4,5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov This thiosemicarbazide can be prepared from p-methoxyphenylisothiocyanate. Further derivatization of the triazole core is also possible, for instance, by reacting the 4-amino group with aldehydes to form Schiff bases. nih.gov Another approach involves the acylation of thiosemicarbazide with methoxybenzoyl chlorides followed by cyclization to yield 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.

| Starting Material | Reaction Sequence | Product | Reference |

| p-Methoxyphenylisothiocyanate, 2-Furoylhydrazine | Formation of thiosemicarbazide, followed by cyclization | 5-Furan-2-yl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Thiosemicarbazide, Methoxybenzoyl chlorides | Acylation, followed by cyclization | 5-(Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |

Pyrrolo[2,3-d]pyrimidines (Deazapurines)

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, from a 5-(4-methoxyphenyl)furan-2(3H)-one starting material represents a significant synthetic challenge that necessitates a multi-step approach involving the transformation of the furanone ring into a suitable precursor for the construction of the fused pyrrole-pyrimidine system. While a direct conversion is not readily found in the literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of pyrrolo[2,3-d]pyrimidines from other precursors.

A key transformation would involve the ring-opening of the 5-(4-methoxyphenyl)furan-2(3H)-one to generate a γ-keto acid or a derivative thereof. The furanone ring is known to be susceptible to nucleophilic attack, particularly by amines, which can lead to ring-opened products. mdpi.com For instance, reaction with an amine could yield a γ-keto amide. This intermediate possesses the necessary carbonyl functionality for subsequent cyclization reactions.

One established route to pyrrolo[2,3-d]pyrimidines involves the condensation of a substituted pyrimidine with a molecule containing a reactive carbonyl group. For example, the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This highlights the general principle of constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine core.

A potential synthetic route from 5-(4-methoxyphenyl)furan-2(3H)-one to a pyrrolo[2,3-d]pyrimidine analogue could therefore be envisioned as follows:

Ring-opening of the furanone: Treatment of 5-(4-methoxyphenyl)furan-2(3H)-one with a suitable nucleophile, such as an amine or hydroxide, would lead to the formation of a 4-oxo-4-(4-methoxyphenyl)butanoic acid derivative.

Activation of the keto-acid: The resulting γ-keto acid would likely require activation, for example, by conversion to an α-haloketone or a β-keto ester, to facilitate subsequent cyclization.

Condensation with an aminopyrimidine: The activated intermediate could then be reacted with a 2,4-diaminopyrimidine (B92962) or a similar substituted aminopyrimidine derivative. The amino groups of the pyrimidine would react with the carbonyl and the activated carbon of the keto-acid derivative to form the fused pyrrole ring, leading to the desired pyrrolo[2,3-d]pyrimidine scaffold.

This proposed strategy is supported by known syntheses of pyrrolo[2,3-d]pyrimidines which often employ precursors with similar functionalities. eurekaselect.comnih.gov The biological significance of pyrrolo[2,3-d]pyrimidines as potent inhibitors of various kinases, including Janus Kinase 3 (JAK3) and tyrosine kinases, underscores the importance of developing novel synthetic routes to this privileged scaffold. nih.govgoogle.com

Advanced Stereoselective Synthesis of Furanone Analogues

The stereochemistry of furanone analogues can have a profound impact on their biological activity. Consequently, the development of advanced stereoselective synthetic methods to control the configuration at chiral centers within the furanone ring is of significant interest. For analogues of 5-(4-methoxyphenyl)furan-2(3H)-one, the primary focus is on controlling the stereocenter at the C5 position.

Asymmetric Synthesis using Chiral Auxiliaries

One effective strategy for stereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

A notable example is the use of pseudoephenamine as a chiral auxiliary for asymmetric alkylation reactions. nih.gov While not directly applied to the synthesis of 5-(4-methoxyphenyl)furan-2(3H)-one, the principle can be extended. For instance, an α,β-unsaturated amide derived from pseudoephenamine could undergo a conjugate addition with a suitable organometallic reagent, followed by an intramolecular cyclization to yield a stereochemically defined furanone. The diastereoselectivity of such reactions is often very high, with diastereomeric ratios (dr) reported to be in the range of 98:2 to ≥99:1 for alkylation reactions. nih.gov

Another approach utilizes chiral auxiliaries derived from natural products, such as l-menthol (B7771125) and l-borneol. nih.gov In a reported synthesis, these chiral alcohols were reacted with mucochloric or mucobromic acid to form 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. These chiral furanones then served as substrates for further modifications, with the stereochemistry at C5 being controlled by the chiral auxiliary. nih.gov

| Chiral Auxiliary | Application | Reported Stereoselectivity | Reference |

|---|---|---|---|

| Pseudoephenamine | Asymmetric alkylation of amides | dr from 98:2 to ≥99:1 | nih.gov |

| l-menthol | Synthesis of chiral 5-alkoxy-2(5H)-furanones | Formation of diastereomers | nih.gov |

| l-borneol | Synthesis of chiral 5-alkoxy-2(5H)-furanones | Formation of diastereomers | nih.gov |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of γ-butyrolactones, the saturated counterparts of butenolides.

For instance, the asymmetric synthesis of trans-4,5-disubstituted γ-butyrolactones has been achieved through a sequence involving an allylboration step with an enantioenriched γ-carbamate alkenylboronate. nih.gov This method allows for the controlled formation of two adjacent stereocenters.

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of furanone derivatives. Chiral bifunctional amine-squaramide catalysts have been successfully employed in the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, affording products with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). nih.gov While this example involves a butyrolactam, the principle of vinylogous Michael addition is applicable to butenolides as well.

The stereoselective reduction of the double bond in a pre-formed 5-aryl-2(5H)-furanone is another potential route to chiral 5-(4-methoxyphenyl)furan-2(3H)-one analogues. Catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a well-established method for the enantioselective reduction of α,β-unsaturated esters and lactones. acs.org

| Catalyst Type | Reaction | Reported Stereoselectivity | Reference |

|---|---|---|---|

| Chiral bifunctional amine-squaramide | Asymmetric vinylogous Michael addition | up to >99:1 dr, >99% ee | nih.gov |

| Chiral Rhodium complexes | Asymmetric 1,4-additions | High enantioselectivity | acs.org |

These advanced stereoselective methods provide a powerful toolkit for the synthesis of specific stereoisomers of 5-(4-methoxyphenyl)furan-2(3H)-one analogues, enabling detailed investigations into their structure-activity relationships.

Table of Mentioned Compounds

| Compound Name | Structure |

|---|---|

| 5-(4-Methoxyphenyl)furan-2(3H)-one | - |

| Pyrrolo[2,3-d]pyrimidine | - |

| 7-Deazapurine | - |

| 6-Amino-1,3-dimethyluracil | - |

| Barbituric acid | - |

| 4-Oxo-4-(4-methoxyphenyl)butanoic acid | - |

| 2,4-Diaminopyrimidine | - |

| Pseudoephenamine | - |

| l-menthol | - |

| l-borneol | - |

| Mucochloric acid | - |

| Mucobromic acid | - |

| 2-Enoylpyridine | - |

Advanced Research Perspectives and Future Directions in 5 4 Methoxyphenyl Furan 2 3h One Chemistry

Structure-Activity Relationship (SAR) Studies in Furanone Research

The biological activity of furanone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in elucidating the molecular features responsible for their therapeutic effects and in guiding the design of more potent and selective analogs.

Chemical Reactivity and Substituent Effects on the Furanone Core